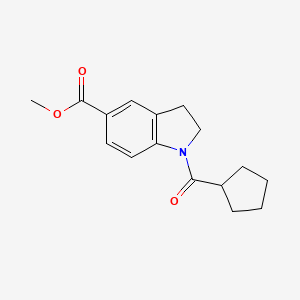
N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide, commonly known as CCG-63802, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase PTP1B, which is a key regulator of insulin signaling and glucose metabolism.
作用機序
CCG-63802 works by binding to the active site of PTP1B, thereby preventing it from dephosphorylating insulin receptor substrates (IRS) and other downstream signaling molecules. This leads to the activation of the insulin signaling pathway, which results in increased glucose uptake and improved insulin sensitivity. In addition, CCG-63802 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCG-63802 have been extensively studied in vitro and in vivo. In vitro studies have shown that CCG-63802 increases insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In addition, it has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages and to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of CCG-63802 is its high selectivity for PTP1B, which minimizes off-target effects and reduces the risk of toxicity. In addition, its potent inhibitory activity and favorable pharmacokinetic properties make it an ideal tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one of the limitations of CCG-63802 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of CCG-63802. One of the most promising areas of investigation is the development of new drugs based on CCG-63802 for the treatment of type 2 diabetes and obesity. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of CCG-63802. Finally, new analogs of CCG-63802 with improved pharmacokinetic properties and selectivity for PTP1B are also being developed to further expand its potential therapeutic applications.
合成法
The synthesis of CCG-63802 involves a multi-step process that starts with the reaction of cyclopentylmagnesium bromide with 1-bromo-1-cycloheptene to form the corresponding cycloheptylcyclopentane. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-cyanosuccinimide to form the nitrile. The final step involves the reaction of the nitrile with 2-mercaptobenzoic acid to form CCG-63802.
科学的研究の応用
CCG-63802 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Its ability to inhibit PTP1B, a negative regulator of insulin signaling, makes it an attractive target for the development of new drugs to treat these metabolic disorders. In addition, CCG-63802 has also been shown to have anti-inflammatory and anti-cancer properties, which further expand its potential therapeutic applications.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-cyclopentylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c16-12-15(9-5-1-2-6-10-15)17-14(18)11-19-13-7-3-4-8-13/h13H,1-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZOBJYKFGFOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)







![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)

![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)


![4-[(2-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509273.png)